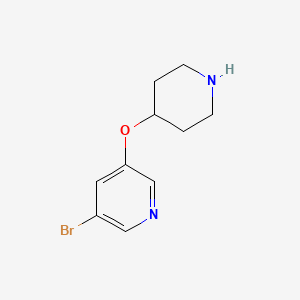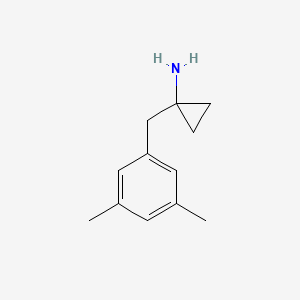
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is also known by the name Hydrazine, [(tetrahydro-1,1-dioxido-3-thienyl)methyl] . This compound is characterized by the presence of a hydrazinylmethyl group attached to a tetrahydrothiophene ring that is further oxidized to a 1,1-dioxide.
Vorbereitungsmethoden
The synthesis of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide include:
Tetrahydrothiophene 1,1-dioxide: Lacks the hydrazinylmethyl group.
Hydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.
Sulfolane: A related sulfone compound with different substituents.
The uniqueness of this compound lies in its specific combination of the hydrazinylmethyl group and the tetrahydrothiophene 1,1-dioxide ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C5H12N2O2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-3-5-1-2-10(8,9)4-5/h5,7H,1-4,6H2 |
InChI-Schlüssel |
ARXOFIXPMRUWOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



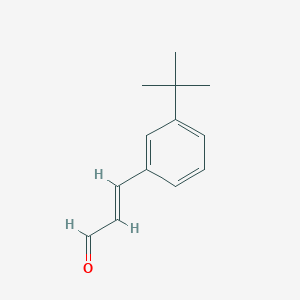
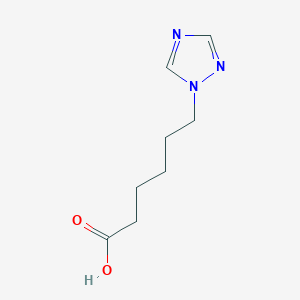
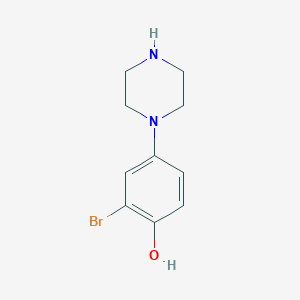
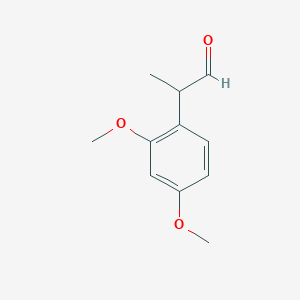
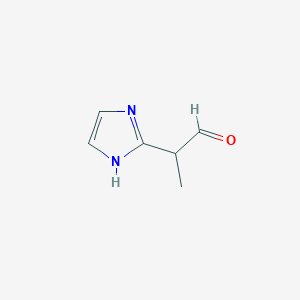
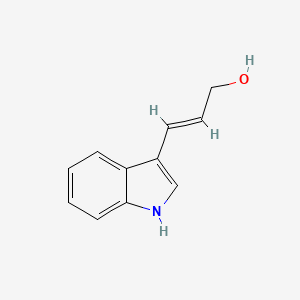
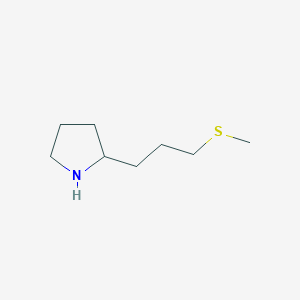

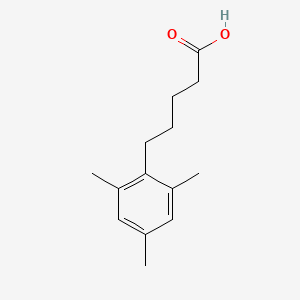
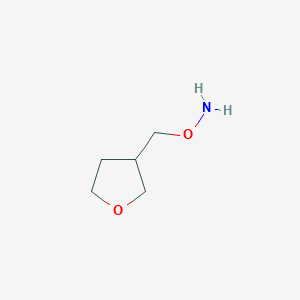
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
